molecular formula C8H5BrN2O B14651842 1-(2-Bromophenyl)-2-diazonioethen-1-olate CAS No. 46004-44-8

1-(2-Bromophenyl)-2-diazonioethen-1-olate

Cat. No.: B14651842
CAS No.: 46004-44-8
M. Wt: 225.04 g/mol
InChI Key: SQOCKNFREUXBEQ-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-diazonioethen-1-olate is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diazonium group and an ethenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2-diazonioethen-1-olate typically involves the diazotization of 2-bromoaniline followed by the reaction with an appropriate ethenolate precursor. The diazotization process involves treating 2-bromoaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt. This intermediate is then reacted with an ethenolate compound under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2-diazonioethen-1-olate undergoes various types of chemical reactions, including:

    Electrophilic Substitution: The diazonium group can participate in electrophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.

    Coupling Reactions: The diazonium group can engage in coupling reactions with aromatic compounds to form azo compounds.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include nucleophiles such as halides, cyanides, and hydroxides. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under specific conditions to achieve the desired transformations.

    Coupling Reactions: Aromatic compounds and catalysts such as copper salts are used to facilitate the coupling reactions, often conducted in the presence of a base.

Major Products Formed

    Electrophilic Substitution: Products include substituted phenyl derivatives where the diazonium group is replaced by the nucleophile.

    Oxidation and Reduction: Products vary based on the specific reaction, including oxidized or reduced forms of the original compound.

    Coupling Reactions: Azo compounds are the major products formed from coupling reactions.

Scientific Research Applications

1-(2-Bromophenyl)-2-diazonioethen-1-olate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-diazonioethen-1-olate involves its ability to act as an electrophile due to the presence of the diazonium group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1-(2-Bromophenyl)-2-diazonioethen-1-olate can be compared with other diazonium compounds, such as:

    1-(4-Bromophenyl)-2-diazonioethen-1-olate: Similar structure but with the bromine atom in the para position.

    1-(2-Chlorophenyl)-2-diazonioethen-1-olate: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Bromophenyl)-2-diazonioethen-1-ol: Similar structure but with a hydroxyl group instead of the ethenolate moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethenolate group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

46004-44-8

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

1-(2-bromophenyl)-2-diazoethanone

InChI

InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8(12)5-11-10/h1-5H

InChI Key

SQOCKNFREUXBEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=[N+]=[N-])Br

Origin of Product

United States

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